REACTION_CXSMILES
|
BrBr.C([C:8]1([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])(OCC)=O>C(Cl)(Cl)Cl>[C:20]([CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][C:8]1[C:9](=[O:13])[CH2:10][CH2:11][CH:12]=1)([O:22][CH2:23][CH3:24])=[O:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1(C(CCC1)=O)CCCCCCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 20°
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off
|
Type
|
ADDITION
|
Details
|
the residue is taken up in a mixture of 4 l
|
Type
|
TEMPERATURE
|
Details
|
of H2O, refluxed for 18 hours under N2
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
poured on 10 kg
|
Type
|
TEMPERATURE
|
Details
|
of ice after cooling
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is extracted three times with respectively 5 l
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of ether, the combined ether extracts are dried over Na2SO4
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
CUSTOM
|
Details
|
chromatographic purification of the residue (silica gel/petroleum ether : ether =1 : 1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)CCCCCCC=1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |